Cas no 1448029-53-5 (2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide)

2-Bromo-5-methoxy-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a bromo and methoxy group, coupled with a pyridinyl-pyrazole moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups enhances its reactivity in selective transformations, while the pyridinyl-pyrazole component may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in kinase inhibitor or receptor modulator research. The compound is typically handled under controlled conditions due to its synthetic complexity.
2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide structure
1448029-53-5 structure
Product Name:2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide
CAS No:1448029-53-5
MF:C18H17BrN4O2
MW:401.257182836533
CID:5996862
PubChem ID:71807854
Update Time:2025-11-01

2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide
    • 2-bromo-5-methoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
    • AKOS024562345
    • 2-bromo-5-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
    • 2-bromo-5-methoxy-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
    • F6439-4021
    • 1448029-53-5
    • Inchi: 1S/C18H17BrN4O2/c1-25-14-2-3-16(19)15(12-14)18(24)21-9-11-23-10-6-17(22-23)13-4-7-20-8-5-13/h2-8,10,12H,9,11H2,1H3,(H,21,24)
    • InChI Key: SSISJJXQWJRIQA-UHFFFAOYSA-N
    • SMILES: C(NCCN1C=CC(C2=CC=NC=C2)=N1)(=O)C1=CC(OC)=CC=C1Br

Computed Properties

  • Exact Mass: 400.05349g/mol
  • Monoisotopic Mass: 400.05349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 69Ų

2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide Pricemore >>

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2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide Related Literature

Additional information on 2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide

Introduction to 2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS No. 1448029-53-5)

2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1448029-53-5, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple functional groups, including a bromo substituent, a methoxy group, and a pyrazole-pyridine hybrid moiety, makes this molecule a subject of intense interest for medicinal chemists.

The bromo and methoxy groups in the benzamide core contribute to the compound's electronic properties, influencing its reactivity and interaction with biological targets. The incorporation of a pyridin-4-yl group linked to a pyrazole ring through an ethyl chain introduces additional complexity, potentially enhancing binding affinity and selectivity in biological assays. This structural arrangement is reminiscent of many bioactive molecules that have been explored for their pharmacological potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the pyrazol-pyridine hybrid moiety may interact with specific pockets on protein targets, making it a valuable scaffold for designing novel therapeutic agents. The bromo substituent, in particular, has been shown to enhance metabolic stability and bioavailability in certain drug candidates, further highlighting the importance of this structural feature.

In the context of modern drug discovery, 2-bromo-5-methoxy-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide represents a promising lead compound that could be further optimized for therapeutic applications. Its unique structural features make it an attractive candidate for exploring new mechanisms of action, particularly in areas such as oncology and inflammation. The combination of computational studies with experimental validation is crucial for understanding its full potential as a pharmacological agent.

One of the most exciting aspects of this compound is its potential to serve as a building block for more complex derivatives. By modifying the pyridin-4-yl group or the ethyl linker connecting the pyrazole ring to the benzamide core, researchers can fine-tune its biological activity. Such modifications are essential for achieving optimal pharmacokinetic properties and minimizing off-target effects. The use of high-throughput screening (HTS) techniques can accelerate the identification of these derivatives that exhibit enhanced efficacy and selectivity.

The role of N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide in modulating biological pathways remains an area of active investigation. Preliminary studies have suggested that this compound may interfere with key signaling cascades involved in disease progression. For instance, its ability to interact with enzymes or receptors could make it useful in developing treatments for conditions such as cancer or autoimmune disorders. However, more extensive research is needed to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of 1448029-53-5 presents both challenges and opportunities for synthetic chemists. The multi-step process involves careful manipulation of functional groups while maintaining regioselectivity and yield. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecules like this one with greater efficiency. These techniques not only improve scalability but also allow for rapid exploration of chemical space.

As our understanding of molecular interactions continues to grow, compounds like 2-bromo-5-methoxy-N-{2-3-(pyridin-4-y)lethyl}benzamide will play an increasingly important role in drug development. Their unique structural features offer opportunities for designing molecules with tailored properties, which can address unmet medical needs more effectively than traditional drugs. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible therapeutic benefits.

The future prospects for this compound are bright, particularly as new technologies emerge that enable more precise control over molecular structure and function. Techniques such as directed evolution and structure-based drug design are likely to be instrumental in optimizing its properties further. By leveraging these approaches, researchers can uncover novel applications for 1448029-53-5 and related derivatives across various therapeutic areas.

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